![molecular formula C17H18Cl2N4O3 B2575283 4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone CAS No. 477855-93-9](/img/structure/B2575283.png)
4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone
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Description
4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H18Cl2N4O3 and its molecular weight is 397.26. The purity is usually 95%.
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Scientific Research Applications
Pyridazinone Compounds and COX-2 Inhibition
Pyridazinone derivatives, such as ABT-963, are potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise in treating pain and inflammation associated with arthritis due to their excellent selectivity, high oral anti-inflammatory potency, and gastric safety in animal models. ABT-963, for instance, has demonstrated significant reduction in prostaglandin E2 production and nociception, alongside a reduction in bone loss and soft tissue destruction in arthritic conditions (Asif, 2016).
Antioxidant Capacity and Reaction Pathways
Research on the antioxidant capacity of compounds, including the ABTS/PP decolorization assay, highlights the potential of certain chemical structures in neutralizing active oxygen species and cutting off free radical processes. This can delay or inhibit cell impairment leading to various diseases. The specific reaction pathways and the extent to which certain reactions contribute to the total antioxidant capacity of compounds like 4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone need further exploration (Ilyasov et al., 2020).
Anticancer Applications
In the search for new types of anticancer drugs with high tumor specificity and less keratinocyte toxicity, compounds such as (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran have shown promising results. These compounds demonstrated the highest tumor specificity with the least keratinocyte toxicity, indicating the potential application of related chemical structures in cancer treatment (Sugita et al., 2017).
Environmental Remediation
The treatment of organic pollutants using redox mediators and oxidoreductive enzymes presents a novel approach to remediating wastewater. Compounds with redox activity have been shown to significantly enhance the degradation efficiency of recalcitrant compounds, suggesting potential applications in environmental cleanup efforts (Husain & Husain, 2007).
properties
IUPAC Name |
4-chloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-morpholin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O3/c1-25-21-14(12-2-4-13(18)5-3-12)11-23-17(24)16(19)15(10-20-23)22-6-8-26-9-7-22/h2-5,10H,6-9,11H2,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEPYASFUWMGRB-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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